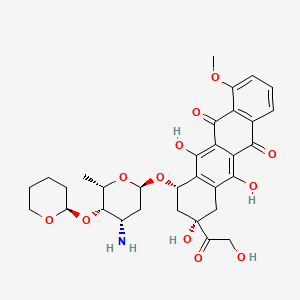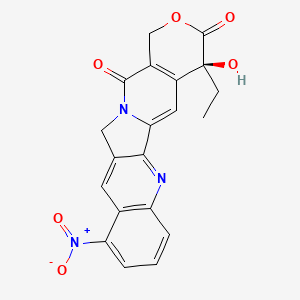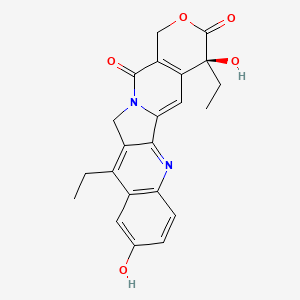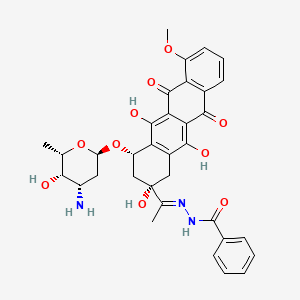
Inolitazon
Übersicht
Beschreibung
Efatutazone is a novel oral compound that acts as a highly selective agonist of peroxisome proliferator-activated receptor gamma (PPARγ). This receptor is a member of the nuclear hormone receptor superfamily and plays a crucial role in regulating inflammation, cell cycle progression, cell proliferation, apoptosis, carcinogenesis, and angiogenesis . Efatutazone has shown potential in stabilizing diseases, particularly in cancer therapy, by inhibiting cancer cell growth and inducing apoptosis .
Wissenschaftliche Forschungsanwendungen
Efatutazone has a wide range of scientific research applications, including:
Chemistry: Efatutazone is used as a model compound to study the chemical properties and reactivity of thiazolidinedione derivatives.
Biology: Efatutazone is used to investigate the biological functions of PPARγ and its role in regulating cellular processes such as inflammation, cell proliferation, and apoptosis.
Medicine: Efatutazone has shown potential as a therapeutic agent in the treatment of various cancers, including colorectal cancer, non-small cell lung cancer, and anaplastic thyroid cancer.
Industry: Efatutazone is used in the development of new pharmaceuticals and as a reference compound in quality control and analytical testing .
Wirkmechanismus
Target of Action
Inolitazone, also known as Efatutazone, is a novel high-affinity agonist for Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) . PPARγ is a nuclear receptor that plays a crucial role in the regulation of genes involved in glucose and lipid metabolism .
Mode of Action
Inolitazone interacts with PPARγ, activating it with an EC50 about 1/50th that of rosiglitazone . The activation of PPARγ leads to the transcription of a number of specific genes and the repression of others . The endogenous ligands for these receptors are free fatty acids (FFAs) and eicosanoids . When activated, the receptor binds to DNA in complex with the retinoid X receptor (RXR), another nuclear receptor .
Biochemical Pathways
The activation of PPARγ by Inolitazone leads to an increase in the storage of fatty acids in adipocytes, thereby decreasing the amount of fatty acids present in circulation . As a result, cells become more dependent on the oxidation of carbohydrates, more specifically glucose, in order to yield energy for other cellular processes . Inolitazone also upregulates the cell cycle kinase inhibitor, p21 WAF1/CIP1 .
Result of Action
Inolitazone demonstrates antiproliferative activity in cell culture and minimal ATC tumor growth . It inhibits growth by upregulating the cell cycle kinase inhibitor, p21 WAF1/CIP1 . Silencing p21 WAF1/CIP1 renders cells insensitive to Inolitazone .
Action Environment
It’s known that inolitazone demonstrates additive antiproliferative activity in cell culture and minimal atc tumor growth when administered in the diet to athymic nude mice prior to dro tumor cell implantation .
Biochemische Analyse
Biochemical Properties
Inolitazone interacts with the PPARγ receptor, a member of the nuclear hormone receptor superfamily . It specifically activates PPARγ, but not PPARα or PPARδ . This interaction results in the activation of PPARγ:RXRα-dependent transcription .
Cellular Effects
Inolitazone has demonstrated inhibitory effects on disease stabilization in patients with metastatic colorectal cancer . It has been observed to upregulate the cell cycle kinase inhibitor, p21 WAF1/CIP1 . Silencing p21 WAF1/CIP1 rendered cells insensitive to Inolitazone .
Molecular Mechanism
Inolitazone exerts its effects at the molecular level through its interaction with the PPARγ receptor . It activates PPARγ:RXRα-dependent transcription, which can influence various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, Inolitazone has demonstrated additive antiproliferative activity in cell culture and minimal ATC tumor growth . Over time, it has been observed to inhibit tumor growth in a dose-responsive fashion .
Dosage Effects in Animal Models
In animal models, the effects of Inolitazone have been observed to vary with different dosages . At the highest dose, 0.025% Inolitazone inhibited growth by 94.4% as compared to that of control . At lower doses, the inhibitory activity was less pronounced .
Metabolic Pathways
Inolitazone is involved in the PPARγ pathway . It specifically activates PPARγ, leading to the activation of PPARγ:RXRα-dependent transcription .
Subcellular Localization
As a PPARγ agonist, it is likely to be localized in the nucleus where it can interact with PPARγ receptors to exert its effects .
Vorbereitungsmethoden
Efatutazon wird durch eine Reihe chemischer Reaktionen synthetisiert, die die Bildung des Thiazolidindionrings beinhalten, der ein wichtiger struktureller Bestandteil der Verbindung ist. Die Syntheseroute beinhaltet typischerweise die folgenden Schritte:
Bildung des Thiazolidindionrings: Dies wird erreicht, indem ein geeignetes Diketon mit Thioharnstoff unter sauren Bedingungen umgesetzt wird.
Substitutionsreaktionen: Verschiedene Substituenten werden durch nukleophile Substitutionsreaktionen in den Thiazolidindionring eingeführt.
Reinigung: Das Endprodukt wird mit Techniken wie Umkristallisation und Chromatographie gereinigt, um Efatutazon mit hoher Reinheit zu erhalten
Industrielle Produktionsmethoden für Efatutazon beinhalten die Skalierung der Syntheseroute, wobei gleichzeitig sichergestellt wird, dass die Reaktionsbedingungen für maximale Ausbeute und Reinheit optimiert sind. Dies beinhaltet die Kontrolle von Temperatur, Druck und Reaktionszeit sowie die Verwendung von hochwertigen Reagenzien und Lösungsmitteln .
Analyse Chemischer Reaktionen
Efatutazon durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Oxidation: Efatutazon kann oxidiert werden, um verschiedene Metaboliten zu bilden. Häufige Oxidationsmittel, die verwendet werden, sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsreaktionen können Efatutazon in seine reduzierte Form umwandeln. Häufige Reduktionsmittel sind Natriumborhydrid und Lithiumaluminiumhydrid.
Substitution: Efatutazon kann nukleophile Substitutionsreaktionen eingehen, bei denen Substituenten am Thiazolidindionring durch andere funktionelle Gruppen ersetzt werden. .
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und den verwendeten Bedingungen ab. Beispielsweise können Oxidationsreaktionen hydroxylierte Metaboliten erzeugen, während Substitutionsreaktionen verschiedene substituierte Thiazolidindionderivate liefern können .
4. Wissenschaftliche Forschungsanwendungen
Efatutazon hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen, darunter:
Chemie: Efatutazon wird als Modellverbindung verwendet, um die chemischen Eigenschaften und die Reaktivität von Thiazolidindionderivaten zu untersuchen.
Biologie: Efatutazon wird verwendet, um die biologischen Funktionen von PPARγ und seine Rolle bei der Regulierung von zellulären Prozessen wie Entzündungen, Zellproliferation und Apoptose zu untersuchen.
Medizin: Efatutazon hat sich als ein vielversprechendes Therapeutikum für die Behandlung verschiedener Krebsarten gezeigt, darunter Kolorektalkrebs, nicht-kleinzelliger Lungenkrebs und anaplastischer Schilddrüsenkrebs.
Industrie: Efatutazon wird bei der Entwicklung neuer Arzneimittel und als Referenzverbindung in der Qualitätskontrolle und analytischen Prüfung verwendet .
5. Wirkmechanismus
Efatutazon übt seine Wirkungen aus, indem es an PPARγ, einen nuklearen Hormonrezeptor, bindet und ihn aktiviertDiese Bindung reguliert die Transkription von Zielgenen, die an verschiedenen zellulären Prozessen beteiligt sind, darunter Lipidstoffwechsel, Glukosehomöostase und Entzündungen .
Die Aktivierung von PPARγ durch Efatutazon führt zur Hemmung der Zellproliferation und Induktion der Apoptose in Krebszellen. Es moduliert auch die Expression von Genen, die an der Adipogenese beteiligt sind, wodurch die Differenzierung von Fettzellen und die Lipidspeicherung beeinflusst werden .
Vergleich Mit ähnlichen Verbindungen
Efatutazon gehört zur Klasse der Thiazolidindione, zu der auch andere PPARγ-Agonisten wie Pioglitazon und Rosiglitazon gehören. Im Vergleich zu diesen Verbindungen ist Efatutazon selektiver und potenter in der Aktivierung von PPARγ, was es zu einem vielversprechenden Kandidaten für die Krebstherapie macht .
Ähnliche Verbindungen
Pioglitazon: Ein weiteres Thiazolidindionderivat, das hauptsächlich zur Behandlung von Typ-2-Diabetes eingesetzt wird. Es hat ein breiteres Wirkungsspektrum als Efatutazon.
Rosiglitazon: Ähnlich wie Pioglitazon wird es zur Behandlung von Typ-2-Diabetes eingesetzt, wurde aber mit kardiovaskulären Risiken in Verbindung gebracht.
Troglitazon: Ein früheres Thiazolidindion, das aufgrund von Hepatotoxizität vom Markt genommen wurde
Die Einzigartigkeit von Efatutazon liegt in seiner höheren Selektivität und Potenz für PPARγ, was zu potenziell besseren therapeutischen Ergebnissen und weniger Nebenwirkungen bei der Krebsbehandlung führt .
Eigenschaften
IUPAC Name |
5-[[4-[[6-(4-amino-3,5-dimethylphenoxy)-1-methylbenzimidazol-2-yl]methoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O4S/c1-15-10-20(11-16(2)25(15)28)35-19-8-9-21-22(13-19)31(3)24(29-21)14-34-18-6-4-17(5-7-18)12-23-26(32)30-27(33)36-23/h4-11,13,23H,12,14,28H2,1-3H3,(H,30,32,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCYNMRJCUYVDBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)C)OC2=CC3=C(C=C2)N=C(N3C)COC4=CC=C(C=C4)CC5C(=O)NC(=O)S5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60944956 | |
| Record name | 5-[(4-{[6-(4-Amino-3,5-dimethylphenoxy)-1-methyl-1H-benzimidazol-2-yl]methoxy}phenyl)methyl]-4-hydroxy-1,3-thiazol-2(5H)-onato(2-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60944956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
223132-37-4 | |
| Record name | Efatutazone [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0223132374 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Efatutazone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11894 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 5-[(4-{[6-(4-Amino-3,5-dimethylphenoxy)-1-methyl-1H-benzimidazol-2-yl]methoxy}phenyl)methyl]-4-hydroxy-1,3-thiazol-2(5H)-onato(2-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60944956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EFATUTAZONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M17ILL71MC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-(2-Amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl)-3-(tert-butyl)urea](/img/structure/B1684482.png)








